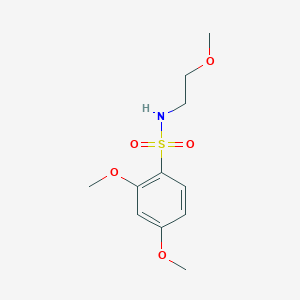
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide, also known as EMEBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMEBS belongs to a class of compounds called sulfonamides, which are known for their antibacterial and antifungal properties. However, EMEBS has unique properties that make it a promising candidate for research in other fields.
Mécanisme D'action
The exact mechanism of action of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific sites on biomolecules. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to certain proteins, including albumin and carbonic anhydrase, which may be involved in its biological activity.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties, 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase. It has also been shown to have anti-inflammatory effects, which may be related to its ability to bind to albumin.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively small and stable molecule that can be easily synthesized. It also has unique properties that make it a useful tool for studying biological systems. However, 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide also has some limitations. Its binding affinity for certain biomolecules may be low, which could limit its usefulness in certain applications. Additionally, its fluorescent properties may be affected by environmental factors, such as pH and temperature.
Orientations Futures
There are several potential future directions for research on 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide. One area of interest is its potential as a diagnostic tool for certain diseases. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to certain proteins that are overexpressed in cancer cells, which could make it a useful imaging agent for cancer diagnosis. Other potential applications include the development of new drugs based on the structure of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide and the use of 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide as a tool for studying protein-protein interactions.
Méthodes De Synthèse
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxyethylamine with 3-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ethyl iodide to yield 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been studied for its potential applications in a variety of scientific fields. One area of research involves its use as a fluorescent probe for imaging biological systems. 4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide has been shown to selectively bind to proteins and other biomolecules, allowing researchers to visualize their distribution and activity in living cells.
Propriétés
Nom du produit |
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H19NO4S |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
4-ethoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-12-6-5-11(9-10(12)2)18(14,15)13-7-8-16-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Clé InChI |
OHBWMWGCKZAOEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)
